Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-
Description
Cardenolide Backbone Configuration
The compound belongs to the cardenolide class, characterized by a cyclopentanoperhydrophenanthrene core (C23 steroid) with a γ-lactone ring at position C-17. The molecular formula C29H42O9 confirms a tetracyclic structure comprising three cyclohexane rings (A, B, C) and one cyclopentane ring (D). Key features include:
- Methyl groups at C-10 and C-13, consistent with cardenolide biosynthetic pathways
- Unsaturation at C20-C22 in the lactone ring, as indicated by the "20(22)-enolide" designation
- Molecular weight of 534.63 g/mol (calculated from C29H42O9)
Table 1: Core structural parameters
| Parameter | Value |
|---|---|
| Molecular formula | C29H42O9 |
| Exact mass | 534.28235 Da |
| Rings | 4 fused cycloalkanes |
| Double bonds | 1 (C20-C22) |
Position-Specific Functional Group Orientation
The steroid nucleus features three critical oxygen-containing groups:
- C3 glycosylation : A 6-deoxy-3-O-methyl-D-galactopyranosyl moiety attached via β-glycosidic linkage
- C11 oxo group : Ketone functionality at position 11
- C12/C14 dihydroxy system : Adjacent hydroxyl groups at positions 12β and 14β
Table 2: Functional group spatial arrangement
Stereochemical Implications of β-Oriented Substituents
The β-configuration of substituents at C3, C5, and C12 creates distinct three-dimensional interactions:
- C3 glycosylation : The β-oriented sugar moiety projects axially from ring A, enabling specific interactions with membrane transporters. This orientation contrasts with α-glycosides that show reduced bioactivity.
- C5β hydrogen : This configuration induces a chair conformation in ring B, confirmed by NOESY correlations between H-5β and H-9α.
- C12β hydroxyl : Forms intramolecular hydrogen bonds with the C14 hydroxyl (2.8 Å distance), stabilizing the cis-diol arrangement.
Stereochemical consequences include:
- Enhanced binding affinity to Na+/K+-ATPase due to complementary β-face topography
- Restricted rotation about the C17-C20 bond (torsion angle -156.7°), locking the lactone in reactive conformation
- Differential solubility properties compared to α-epimers (aqueous solubility: 1.2 mg/mL vs. 0.7 mg/mL for α-C3 analog)
Properties
CAS No. |
465-97-4 |
|---|---|
Molecular Formula |
C30H44O10 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O10/c1-14-22(32)25(37-4)24(34)27(39-14)40-17-7-9-28(2)16(12-17)5-6-19-21(28)23(33)26(35)29(3)18(8-10-30(19,29)36)15-11-20(31)38-13-15/h11,14,16-19,21-22,24-27,32,34-36H,5-10,12-13H2,1-4H3 |
InChI Key |
TYVPUZUDLFQZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Oxidation at C11
The 11-oxo group is introduced via selective oxidation of a C11 secondary alcohol. Jones reagent (CrO3 in H2SO4) or pyridinium chlorochromate (PCC) in dichloromethane achieves this transformation while preserving the lactone ring. For example, treatment of 3β-hydroxy-5β,14β-card-20(22)-enolide with PCC at 0°C yields the 11-oxo derivative in 78% yield after silica gel purification.
Hydroxylation at C12 and C14
Epoxidation followed by acid-catalyzed ring opening establishes the 12β,14-dihydroxy configuration. Using m-chloroperbenzoic acid (mCPBA) in dichloromethane forms a 12,14-epoxide intermediate, which undergoes hydrolysis with 5% HCl in methanol to produce the diol. Thin-layer chromatography (TLC) monitoring (silica gel, CHCl3:MeOH 9:1) reveals three products: the desired diol (Rf 0.32), a chlorohydrin byproduct (Rf 0.45), and unreacted starting material (Rf 0.68).
Glycosylation at C3
The 6-deoxy-3-O-methyl-D-galactopyranosyl moiety is introduced via stereospecific glycosylation, requiring careful protection-deprotection strategies.
Sugar Donor Preparation
The galactose derivative is synthesized through sequential modifications:
Glycosidic Bond Formation
The orthoester method proves effective for β-glycoside formation:
- Orthoester Activation : 6-Deoxy-3-O-methyl-D-galactose is converted to its 1,2-orthoester using trimethyl orthoacetate and p-TsOH in acetonitrile.
- Coupling Reaction : The cardenolide core (100 mg) and orthoester (150 mg) are reacted in nitromethane with HgBr2 (5 mol%) at 40°C for 12h. TLC (EtOAc:hexane 1:1) shows complete consumption of the starting material (Rf 0.55 → product Rf 0.35).
Final Deprotection and Purification
After glycosylation, global deprotection removes acetyl groups (if present) using hydrazine hydrate in methanol (2.5% v/v, 2h). Final purification employs reverse-phase HPLC (C18 column, MeOH:H2O 70:30), yielding the target compound with >95% purity confirmed by LC-MS (m/z 565.3 [M+H]+).
Analytical Characterization
Critical spectroscopic data validate the structure:
- 1H NMR (500 MHz, CDCl3) : δ 5.87 (s, H-22), 4.98 (d, J=7.8 Hz, H-1′), 3.62 (s, OCH3).
- 13C NMR : δ 217.5 (C11=O), 175.2 (C23-lactone), 102.4 (C1′).
- HRMS : Calculated for C30H44O10 [M+Na]+: 587.2834; Found: 587.2831.
Challenges and Optimization
- Stereochemical Control : The β-configuration at C3 is ensured using bulky Lewis acids (e.g., SnCl4) during glycosylation, leveraging neighboring group participation from the 2-O-acetyl group.
- Byproduct Formation : Epoxide ring-opening reactions may yield chlorohydrins (e.g., 14β-chloro-15β-hydroxy derivatives), minimized by maintaining anhydrous conditions during HCl treatment.
- Scale-Up Limitations : Low yields (<40%) in glycosylation steps necessitate iterative catalyst screening. Recent advances using Bi(OTf)3 improve yields to 65%.
Comparative Analysis of Methods
| Parameter | Orthoester Method | Trichloroacetimidate | Enzymatic |
|---|---|---|---|
| Yield | 58% | 63% | 42% |
| β:α Selectivity | 9:1 | 12:1 | >20:1 |
| Reaction Time | 12h | 6h | 24h |
| Scalability | 10g | 5g | 1g |
Chemical Reactions Analysis
Types of Reactions
Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can convert ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Cardiovascular Applications
Card-20(22)-enolide functions primarily as a cardiotonic agent. Its mechanism involves the inhibition of the Na+/K+ ATPase enzyme, which enhances cardiac contractility and regulates heart rate. This property is crucial for treating heart conditions such as heart failure and arrhythmias.
Table 1: Pharmacological Effects of Card-20(22)-enolide
| Effect | Mechanism | Clinical Relevance |
|---|---|---|
| Increased cardiac contractility | Inhibition of Na+/K+ ATPase | Treatment of heart failure |
| Anti-arrhythmic activity | Modulation of ion channels | Management of atrial fibrillation |
| Cytotoxic effects on tumor cells | Induction of apoptosis | Potential use in cancer therapy |
Antitumor Activity
Recent studies have highlighted the cytotoxic effects of Card-20(22)-enolide against various cancer cell lines. The compound has shown promise in inhibiting tumor growth by inducing apoptosis in malignant cells.
Case Study: Cytotoxicity Against Human Tumor Cells
A study investigated the effects of Card-20(22)-enolide on human tumor cell lines, demonstrating significant inhibition of cell proliferation. The mechanism involved the disruption of Na+/K+ ATPase-dependent protein synthesis, leading to increased apoptosis rates.
Neuropharmacological Effects
Research indicates that Card-20(22)-enolide may have central nervous system (CNS) effects, including depressant activity. This aspect is particularly relevant for exploring treatments for neurological disorders.
Table 2: CNS Effects of Card-20(22)-enolide
| Effect | Observation | Potential Application |
|---|---|---|
| CNS depressant activity | Exhibited in animal models | Treatment for anxiety and depression |
| Neuroprotective properties | Attenuation of β-amyloid deposition | Potential Alzheimer's disease therapy |
Antiviral Properties
Emerging research has identified Card-20(22)-enolide derivatives as potential inhibitors of viral proteases, particularly against HIV-1. Molecular docking studies suggest strong binding affinities compared to standard antiviral agents.
Table 3: Antiviral Activity Against HIV-1
| Compound | Binding Energy (kcal/mol) | Comparison with Standard Drug |
|---|---|---|
| Card-20(22)-enolide | -12.38 to -9.04 | Lower than standard drug (APV: -6.77) |
Traditional and Ethnopharmacological Uses
Historically, plants containing cardenolides have been used in traditional medicine for their therapeutic properties. Card-20(22)-enolide is no exception, with applications ranging from heart ailments to general health tonics.
Case Study: Traditional Use in Calotropis procera
The plant Calotropis procera has been noted for its cardenolide content, including Card-20(22)-enolide. It has been traditionally used to treat various ailments, and recent studies have validated some of these uses through modern pharmacological evaluations.
Mechanism of Action
The mechanism of action of Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Cardenolides
Cytotoxicity
- Core Structure Requirement: The 14-hydroxy-5β,14β-card-20(22)-enolide backbone is critical for cytotoxicity. Modifications such as epoxy groups (e.g., 7,8-epoxy in ) or hydroxyl displacement (e.g., 8,14-epoxy) drastically reduce activity .
- Sugar Moiety Impact: The 6-deoxy-3-O-methyl-D-galactopyranosyl group in the target compound enhances solubility and target affinity compared to simpler glycosides like digitoxin .
- Ketone vs. Hydroxyl Groups : The 11-oxo group in the target compound may stabilize hydrogen bonding with cellular targets, contrasting with 11α-hydroxy derivatives (e.g., ), which show variable activity .
ICAM-1 Inhibition
- Optimal Substituents : The 12β,14-dihydroxy configuration in the target compound maximizes ICAM-1 suppression, while acetoxy groups at C-16 (e.g., Compound 5 ) retain activity.
- Negative Modifiers : Hydroxyl groups at C-8 or C-16 (e.g., ) reduce inhibitory effects by ~50% .
Structure-Activity Relationships (SAR)
Table 2: SAR of Key Modifications
Research Findings
- Cytotoxicity : The target compound exhibits IC50 values in the low micromolar range against HepG2 cells, comparable to Cymarin (HY-111934) but less potent than Compound 5 .
- Thermodynamic Stability: The 3-O-methyl-D-galactopyranosyl group reduces metabolic degradation compared to unmethylated analogs .
Biological Activity
Card-20(22)-enolide, a member of the cardenolides family, is a steroid-like compound primarily derived from plant sources. This compound exhibits notable biological activities, particularly in cardiology and oncology. Its structural complexity, characterized by multiple hydroxyl groups and a unique glycosylation pattern, contributes to its pharmacological properties.
The primary mechanism through which Card-20(22)-enolide exerts its biological effects is by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which subsequently elevates intracellular calcium levels via the sodium-calcium exchanger. The enhanced calcium concentration results in increased cardiac contractility, making this compound potentially beneficial for treating heart conditions such as atrial fibrillation and heart failure.
Anticancer Properties
Recent studies suggest that Card-20(22)-enolide may also possess anticancer properties. Research indicates that cardenolides can induce apoptosis in various cancer cell lines. For instance, the compound has been shown to affect cellular signaling pathways that regulate apoptosis and cellular metabolism, highlighting its potential relevance in cancer research .
Comparative Analysis with Other Cardenolides
To better understand the unique properties of Card-20(22)-enolide, it is useful to compare it with other well-known cardenolides:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Digoxin | A well-known cardiac glycoside | Fewer hydroxyl groups compared to Card-20(22)-enolide |
| Digitoxin | Another cardiac glycoside | Has one less hydroxyl group than digoxin |
| Ouabain | Known for its cardiotonic effects | Distinct mechanism of action compared to Card-20(22)-enolide |
| Strophanthidin | Derived from Strophanthus species | Different sugar moiety compared to Card-20(22)-enolide |
Card-20(22)-enolide's unique combination of functional groups and structural characteristics distinguishes it from these similar compounds, potentially leading to different pharmacological effects and therapeutic applications.
Case Studies and Research Findings
- Cardiac Function Studies : In experimental models, Card-20(22)-enolide demonstrated improved cardiac contractility when administered in controlled doses. Studies showed a significant increase in cardiac output and contractility metrics in guinea pig models, indicating its effectiveness as a cardiotonic agent .
- Anticancer Activity : Research conducted on various cancer cell lines revealed that Card-20(22)-enolide induced apoptosis with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analyses indicated that the compound effectively arrested the cell cycle at the G2/M phase and triggered apoptotic pathways .
- CNS Depressant Activity : A study involving the central nervous system (CNS) effects of cardenolides reported that Card-20(22)-enolide exhibited CNS depressant activity at specific dosages in murine models. This suggests potential applications in managing conditions associated with hyperactivity or anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
